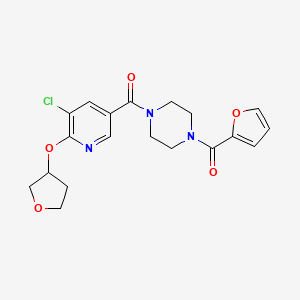
Methyl 3-formyl-5-methoxybenzoate
Descripción general
Descripción
Methyl 3-formyl-5-methoxybenzoate is an organic compound with the molecular formula C₁₀H₁₀O₄. It is a derivative of benzoic acid and features a formyl group at the 3-position and a methoxy group at the 5-position on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-5-methoxybenzoate can be synthesized through several methods. One common approach involves the Duff reaction, which is a formylation reaction of phenols using hexamethylenetetramine and an acid such as methanesulfonic acid . The process typically starts with the methylation of salicylic acid to form methyl 2-methoxybenzoate, followed by formylation to obtain the target compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-formyl-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Methyl 3-carboxy-5-methoxybenzoate.
Reduction: Methyl 3-hydroxymethyl-5-methoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-formyl-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of fine chemicals and specialty materials
Mecanismo De Acción
The mechanism of action of methyl 3-formyl-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The formyl group can act as an electrophile, participating in reactions with nucleophiles, while the methoxy group can influence the compound’s reactivity and solubility .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-formyl-4-methoxybenzoate
- Methyl 3-formyl-2-methoxybenzoate
- Methyl 3-formyl-5-ethoxybenzoate
Uniqueness
Methyl 3-formyl-5-methoxybenzoate is unique due to the specific positioning of its formyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
methyl 3-formyl-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYPMONPCUQCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2567663.png)

![Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate](/img/structure/B2567665.png)
![2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2567666.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine](/img/structure/B2567667.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2567669.png)

![2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/new.no-structure.jpg)



